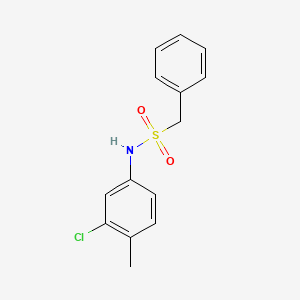

N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

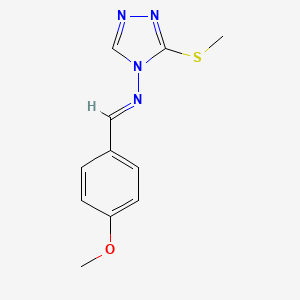

The synthesis of phenylmethanesulfonamide derivatives, including compounds similar to N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide, involves reactions such as the alkylation of toluene, anisole, thiophene, and 2-chlorothiophene, demonstrating the high reactivity of these compounds. One method showcased the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, yielding highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Aizina, Levkovskaya, & Rozentsveig, 2012).

Molecular Structure Analysis

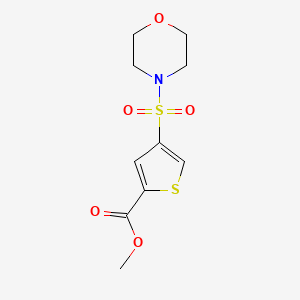

The molecular structure of N-(4-nitrophenyl)methanesulfonamide, a related compound, indicates that the substitution of a nitro group at the para position does not change the space group, with the N—H H atom and the methylsulfonyl group positioned trans to each other across the plane of the benzene ring. This suggests a potential for biological activity due to the availability of the amide H atom to receptor molecules (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

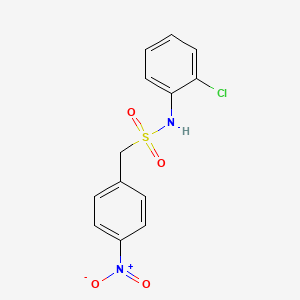

Chemical reactions of sulfonamide derivatives can involve cyclopropanation, indicating a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. This is achieved through the catalyzed decomposition of vinyldiazomethanes in the presence of alkenes (Davies et al., 1996).

Physical Properties Analysis

The physical properties of sulfonamide derivatives can be assessed through their crystalline structure. For example, N-methylmethanesulfonamide, which shares a structural motif with N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide, exhibits a gauche conformation with respect to the sulfonyl methyl group at low temperatures, providing insights into its physical state under different conditions (Higgs et al., 2002).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide can be inferred from studies on similar sulfonamides. For instance, the synthesis and characterization of cardo polysulfonates reveal information about the solubility, acid and alkali resistance, and biological activities of these compounds. Such studies highlight the versatility and reactivity of sulfonamide derivatives in various chemical environments (Karia & Parsania, 1999).

Applications De Recherche Scientifique

Synthesis and Reactivity

A study by Yu. A. Aizina et al. (2012) discusses a new synthetic approach to phenylmethanesulfonamide derivatives, showcasing the high reactivity of these compounds through alkylation reactions. This work highlights the versatility of phenylmethanesulfonamides in organic synthesis, particularly in creating highly electrophilic derivatives for further chemical transformations (Yu. A. Aizina et al., 2012).

Crystal Structure and Molecular Interactions

Research by B. Gowda et al. (2007) on the structure of N‐(4‐Nitrophenyl)methanesulfonamide (4NPMSA) demonstrates the impact of substituents on molecular geometry and potential biological interactions. This study provides insight into how slight modifications in the molecular structure of sulfonamides can influence their physical properties and interactions with biological receptors (B. Gowda et al., 2007).

Enantioselective Synthesis

The work by H. Davies et al. (1996) on asymmetric cyclopropanations using rhodium N-(arylsulfonyl)prolinate catalysis opens pathways for the enantioselective synthesis of cyclopropane derivatives. This method's high diastereoselectivity and enantioselectivity are critical for producing compounds with specific three-dimensional structures, essential in drug development and materials science (H. Davies et al., 1996).

Material Synthesis and Characterization

A study by Barbara Rodewald and H. Ritter (1997) on the synthesis of novel aromatic ether sulfones showcases the development of materials with potential applications in high-performance polymers. Their work emphasizes the role of sulfonamides in creating complex macromolecular structures, which could have implications for engineering and material sciences (Barbara Rodewald & H. Ritter, 1997).

Drug Metabolism Studies

M. Zmijewski et al. (2006) explored the application of biocatalysis in drug metabolism, demonstrating the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This study highlights the potential of sulfonamide derivatives in understanding drug metabolism and developing new therapeutic agents (M. Zmijewski et al., 2006).

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-11-7-8-13(9-14(11)15)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQJGZLZQIWDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)